4-(5-formylfuran-2-yl)-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
4-(5-formylfuran-2-yl)-N,N-dimethylbenzene-1-sulfonamide is an organic compound that features a furan ring substituted with a formyl group and a benzene ring substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-formylfuran-2-yl)-N,N-dimethylbenzene-1-sulfonamide typically involves the coupling of a furan derivative with a benzene sulfonamide derivative. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boronic acid derivatives . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-formylfuran-2-yl)-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: 4-(5-carboxyfuran-2-yl)-N,N-dimethylbenzene-1-sulfonamide.
Reduction: 4-(5-hydroxymethylfuran-2-yl)-N,N-dimethylbenzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-(5-formylfuran-2-yl)-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-(5-formylfuran-2-yl)-N,N-dimethylbenzene-1-sulfonamide exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity . The formyl group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can enhance the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-formylfuran-2-yl)benzenesulfonic acid
- 4-(5-formylfuran-2-yl)benzonitrile
- Butyl 4-(5-formylfuran-2-yl)benzoate
Uniqueness
4-(5-formylfuran-2-yl)-N,N-dimethylbenzene-1-sulfonamide is unique due to the presence of both a formyl group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
4-(5-formylfuran-2-yl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-14(2)19(16,17)12-6-3-10(4-7-12)13-8-5-11(9-15)18-13/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJZMERSFNGTFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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